Quercetin
Overview
Description
Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It is known for its vibrant yellow color and is chemically classified as a polyphenol. This compound has been a part of the human diet for centuries and is renowned for its numerous health benefits, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .
Mechanism of Action
Quercetin is a natural flavonoid found in a variety of foods and natural supplement products. It has been the subject of extensive research due to its potential health benefits .
Target of Action
This compound primarily targets quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . It also interacts with other targets such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .
Mode of Action
This compound acts as a specific inhibitor of QR2 . By inhibiting QR2, this compound may potentially cause lethal oxidative stress, contributing to the killing of malaria-causing parasites . The phenolic hydroxyl groups of this compound act as electron donors, capturing free radicals .
Biochemical Pathways
This compound is synthesized by plants through the Shikimate pathway from phenylalanine by an alternative phenylpropanoid pathway in response to stress . It undergoes reactions of O-methylation, sulfation, and glucuronidation in enterocytes, resulting in the production of this compound metabolites .
Pharmacokinetics
This compound is relatively lipophilic with low solubility in water . Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites . The distribution and elimination half-life of intravenous this compound were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m^2 and 3.7 L/m^2, respectively .
Result of Action
This compound exhibits antioxidant, anti-inflammatory, cardioprotective, antiviral, and antibacterial effects . It protects cells from radiation and genotoxicity-induced damage by increasing endogenous antioxidant and scavenging free radical levels . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can vary based on the polymorphism of intestinal enzymes and transporters . Additionally, certain structural modifications of this compound have sometimes been shown to enhance its antimicrobial activity compared to that of the parent molecule .
Biochemical Analysis
Biochemical Properties
Quercetin has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals .
Cellular Effects
This compound’s involvement in various cell death pathways, including apoptosis, autophagy, pyroptosis, necroptosis, ferroptosis, and cuproptosis, has been detailed . It has a regulatory influence on apoptosis and autophagy across different cell types and dosages .
Molecular Mechanism
The phenolic hydroxyl groups of this compound act as donors of electrons, and these are responsible for the capture activity of free radicals . The catechol structure with 2 hydroxyl groups in neighboring positions is notably superior to other arrangements in electron donation .
Temporal Effects in Laboratory Settings
Its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways
Transport and Distribution
It is known that this compound interacts with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin can be synthesized through several methods, including the oxidative degradation of rutin, a glycoside form of this compound. The process involves hydrolysis of rutin to this compound-3-rhamnoside, followed by further hydrolysis to yield this compound . Another method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions .
Industrial Production Methods: Industrially, this compound is often extracted from plant sources such as onions, apples, and berries. The extraction process typically involves solvent extraction, where solvents like ethanol or methanol are used to isolate this compound from plant materials . Supercritical fluid extraction and solid-phase extraction are also employed to enhance the yield and purity of this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, forming this compound quinones which can react with glutathione.
Reduction: this compound can be reduced to its dihydro form under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of metal catalysts.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound quinones.
Reduction: Dihydrothis compound.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
Quercetin has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating chronic diseases such as cardiovascular diseases, diabetes, and cancer
Industry: Utilized in the development of nutraceuticals, pharmaceuticals, and functional foods.
Comparison with Similar Compounds
Quercetin is often compared with other flavonoids such as kaempferol, myricetin, and rutin:
Kaempferol: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.
Myricetin: Has additional hydroxyl groups, which may enhance its antioxidant capacity.
Rutin: A glycoside form of this compound with improved water solubility but similar biological activities.
This compound stands out due to its potent bioactivity and versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-DEFKTLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310649 | |
Record name | Quercetin 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-83-6, 117-39-5 | |
Record name | Quercetin 3-O-gentiobioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quercetin 3-O-diglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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